molecular formula C11H13NO B2690013 (1-Benzofuran-2-ylmethyl)dimethylamine CAS No. 91132-03-5

(1-Benzofuran-2-ylmethyl)dimethylamine

Cat. No.: B2690013
CAS No.: 91132-03-5
M. Wt: 175.231
InChI Key: ICRJVJSYODYAAS-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-ylmethyl)dimethylamine is an organoamine compound featuring a benzofuran moiety linked to a dimethylamine group via a methylene bridge. Its structure combines the aromatic properties of benzofuran with the reactivity of a tertiary amine. This compound has been studied extensively in thermal decomposition and redox reactivity contexts due to its unique combination of reducing (dimethylamine) and oxidizing (polytungstate cage) components in certain coordination complexes .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)8-10-7-9-5-3-4-6-11(9)13-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRJVJSYODYAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-2-ylmethyl)dimethylamine typically involves the reaction of benzofuran derivatives with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzofuran, followed by the addition of dimethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (1-Benzofuran-2-ylmethyl)dimethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-2-ylmethyl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran ketones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)dimethylamine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some benzofuran derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring .

Comparison with Similar Compounds

Thermal Stability and Decomposition

Thermal analysis under inert (helium) and oxidative (synthetic air) atmospheres reveals distinct decomposition pathways. Key comparisons include:

Table 1: Thermal Decomposition Characteristics
Compound Atmosphere Decomposition Temp. (°C) Key Observations Reference
(1-Benzofuran-2-ylmethyl)dimethylamine (1a) Helium 348–365 Endothermic degradation; releases dimethylamine and water of crystallization
(1-Benzofuran-2-ylmethyl)dimethylamine (1a) Synthetic Air ~348–365 Exothermic oxidation of dimethylamine; oxidative coupling products (m/z = 58, 59) form
Structural Analog (1b) Both Similar to 1a Comparable decomposition despite differing crystal structures
  • Key Findings :
    • Compound 1a releases dimethylamine and water during decomposition in inert atmospheres, with oxidative coupling products forming above 300°C .
    • In synthetic air, exothermic oxidation dominates, driven by aerial oxygen .
    • Structural analog 1b exhibits similar thermal behavior, suggesting that decomposition mechanisms are conserved across related compounds despite crystallographic differences .

Reactivity and Handling Precautions

(1-Benzofuran-2-ylmethyl)dimethylamine shares reactivity traits with dimethylamine-based compounds but differs due to its benzofuran substituent.

Table 2: Reactivity and Handling Comparison
Compound Incompatible Agents Handling Precautions Reference
Dimethylamine Oxidizers, strong acids, metals (Al, Cu, Zn) Store separately from reactive substances; corrosive to metals
(1-Benzofuran-2-ylmethyl)dimethylamine Likely similar to dimethylamine* Requires precautions for amine reactivity; potential dimethylamine release on heating
  • Key Findings :
    • Pure dimethylamine is highly reactive with oxidizing agents, acids, and metals, necessitating strict storage protocols .
    • (1-Benzofuran-2-ylmethyl)dimethylamine may exhibit reduced volatility compared to dimethylamine due to its bulkier structure, but its degradation releases reactive dimethylamine, requiring analogous precautions .

Structural and Functional Analogues

Comparative analysis with other benzylamine derivatives highlights substituent effects:

Table 3: Structural Analogues and Properties
Compound Key Structural Feature Functional Differences Reference
(1-Benzofuran-2-ylmethyl)dimethylamine Benzofuran-linked dimethylamine Aromatic ring enhances stability; redox-active
o-Methylbenzyl dimethylamine Benzyl group with methyl substituent Lower thermal stability; no redox activity reported
Benzyltrimethylammonium iodide Quaternary ammonium structure Ionic nature; higher polarity
  • Key Findings :
    • The benzofuran moiety in (1-Benzofuran-2-ylmethyl)dimethylamine contributes to thermal stability and redox activity compared to simpler benzylamines like o-methylbenzyl dimethylamine .
    • Quaternary ammonium analogs (e.g., benzyltrimethylammonium iodide) exhibit distinct physicochemical properties due to ionic character .

Analytical Challenges

Dimethylamine (DMA) detection in chromatographic methods is complicated by co-elution with ethylamine .

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